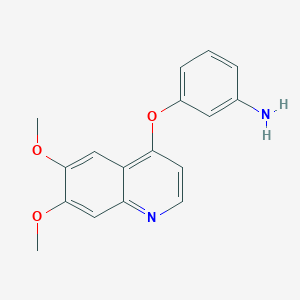
3-(6-Amino-purin-9-yl)-5-m-tolyl-pentan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Amino-purin-9-yl)-5-m-tolyl-pentan-2-ol is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a purine ring, which is a heterocyclic aromatic organic compound containing nitrogen atoms The compound’s structure also includes a tolyl group, which is a derivative of toluene, and a pentanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Amino-purin-9-yl)-5-m-tolyl-pentan-2-ol typically involves multiple steps, starting with the preparation of the purine ring. One common method involves the reaction of 6-amino-purine with a suitable alkylating agent to introduce the pentanol chain. The tolyl group is then introduced through a Friedel-Crafts alkylation reaction, using toluene and a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the required product specifications.
Chemical Reactions Analysis
Types of Reactions
3-(6-Amino-purin-9-yl)-5-m-tolyl-pentan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and low temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the compound may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(6-Amino-purin-9-yl)-5-m-tolyl-pentan-2-ol has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential role in biological processes, including enzyme inhibition and DNA interaction.
Medicine: The compound is investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(6-Amino-purin-9-yl)-5-m-tolyl-pentan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exerting antiviral or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
6-Amino-9H-purine-9-propanoic acid: This compound shares the purine ring structure but differs in the side chain composition.
(2R)-3-(6-Amino-9H-purin-9-yl)-1,2-propanediol: Another purine derivative with a different side chain configuration.
Uniqueness
The presence of the tolyl group and the pentanol chain differentiates it from other purine derivatives, making it a valuable compound for various research and industrial purposes .
Properties
Molecular Formula |
C17H21N5O |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
(2S,3R)-3-(6-aminopurin-9-yl)-5-(3-methylphenyl)pentan-2-ol |
InChI |
InChI=1S/C17H21N5O/c1-11-4-3-5-13(8-11)6-7-14(12(2)23)22-10-21-15-16(18)19-9-20-17(15)22/h3-5,8-10,12,14,23H,6-7H2,1-2H3,(H2,18,19,20)/t12-,14+/m0/s1 |
InChI Key |
VVISVMDMFZVYMH-GXTWGEPZSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)CC[C@H]([C@H](C)O)N2C=NC3=C(N=CN=C32)N |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(C(C)O)N2C=NC3=C(N=CN=C32)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Methoxyphenyl)methoxy]-2-phenyl-1,3-thiazolidin-4-one](/img/structure/B10842458.png)













